REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[N:10]2[C:6]([S:7][CH:8]=[CH:9]2)=[CH:5][N:4]=1.Cl.[O-:12][C:13]#[N:14].[Na+].C(=O)([O-])[O-].[K+].[K+]>O>[NH:1]([CH2:2][C:3]1[N:10]2[C:6]([S:7][CH:8]=[CH:9]2)=[CH:5][N:4]=1)[C:13]([NH2:14])=[O:12] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
NCC1=NC=C2SC=CN21
|
Name
|
ice
|
Quantity
|
0.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium cyanate
|
Quantity
|
111 mg
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
sodium cyanate
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
sodium cyanate
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at the temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the stirring was continued for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
This mixture was washed with methylene chloride
|
Type
|
ADDITION
|
Details
|
MeOH was added to the aqueous layer
|
Type
|
STIRRING
|
Details
|
the mixture was thoroughly stirred
|
Type
|
CUSTOM
|
Details
|
Insoluble matters were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
to stand at 0° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)N)CC1=NC=C2SC=CN21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |